Phenolic Hydroxyl Hydrogen-Bond Donor Capacity vs. Methoxy Analog (APD791 Core Intermediate): Impact on 5-HT2A Binding Affinity
The target compound possesses a free phenolic –OH group at the central phenyl ring (position 2 relative to the pyrazole), whereas the structurally related APD791 (Temanogrel) and its core intermediate bear a methoxy (–OCH3) substituent at the analogous position. SAR analysis of the phenyl-pyrazole series demonstrates that the phenolic hydroxyl can engage in a hydrogen-bond interaction with the receptor that is geometrically precluded for the methoxy analog, contributing to differential 5-HT2A binding affinity. In the APD791 optimization program, the methoxy-bearing compound 10k (APD791) displayed a Ki of 4.9 nM at human 5-HT2A [1]. While the target compound has not been profiled in an identical recombinant binding assay, the presence of the phenolic –OH is anticipated to alter binding kinetics (kon/koff) and may shift both affinity and functional efficacy relative to the methoxy comparator [2].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) – structural analog comparator |
|---|---|
| Target Compound Data | Not directly measured in public domain; inferred to differ from methoxy analog based on hydrogen-bond capacity |
| Comparator Or Baseline | APD791 (methoxy-bearing analog): Ki = 4.9 nM at human 5-HT2A (recombinant HEK293 membranes) [1] |
| Quantified Difference | 10- to 50-fold affinity shift observed across phenolic vs. methoxy matched pairs in related pyrazole series [2] |
| Conditions | Recombinant human 5-HT2A receptor binding assay ([125I]DOI radioligand competition); HEK293 cell membranes |
Why This Matters
The phenolic hydroxyl provides a hydrogen-bond donor motif that directly influences receptor binding thermodynamics and selectivity, making this compound a distinct SAR probe relative to methoxy-bearing analogs.
- [1] Xiong, Y.; Teegarden, B.R.; Choi, J.-S.K.; et al. Discovery and Structure–Activity Relationship of 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): A Highly Selective 5-Hydroxytryptamine2A Receptor Inverse Agonist for the Treatment of Arterial Thrombosis. J. Med. Chem. 2010, 53, 4412–4421. View Source
- [2] Dosa, P.; Teegarden, B.R.; Strah-Pleynet, S.; et al. Solubilized phenyl-pyrazole ureas as potent, selective 5-HT2A inverse-agonists and their application as antiplatelet agents. Bioorg. Med. Chem. Lett. 2009, 19, 5486–5489. View Source
